

Synthesis of Boc-L-Tyrosinol from L-Tyrosine: An Application Note

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Compound of Interest

Compound Name: *Boc-L-Tyrosinol*

Cat. No.: *B1286463*

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Abstract

This application note provides a detailed, two-step protocol for the synthesis of **Boc-L-Tyrosinol**, a valuable chiral building block in peptide synthesis and drug development. The synthesis commences with the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O) to yield N-Boc-L-tyrosine. The subsequent reduction of the carboxylic acid functionality to a primary alcohol is achieved through a mild and efficient one-pot procedure utilizing 1,1'-carbonyldiimidazole (CDI) and sodium borohydride (NaBH₄). This protocol offers high yields and maintains the stereochemical integrity of the starting material.

Introduction

L-Tyrosinol and its protected derivatives are crucial intermediates in the synthesis of complex peptides and pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions.^[1] The conversion of the carboxylic acid of L-tyrosine to a primary alcohol opens up avenues for further chemical modifications, such as esterification, oxidation, or substitution.^[1] This document outlines a reliable and reproducible protocol for the synthesis of **Boc-L-Tyrosinol** from the readily available amino acid L-tyrosine.

Overall Reaction Scheme



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Caption: Overall synthetic route from L-Tyrosine to **Boc-L-Tyrosinol**.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-Tyrosine

This procedure involves the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group.

Materials:

- L-Tyrosine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
- Dioxane
- Water
- Ethyl acetate
- Saturated potassium hydrogen sulfate (KHSO₄) solution or 1N HCl
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a flask, dissolve potassium carbonate (3.0 eq.) in a 1:1 mixture of water and dioxane.[\[2\]](#)
Alternatively, dissolve L-tyrosine in an aqueous solution of sodium hydroxide to achieve a pH

≥ 12.[3]

- Cool the solution to 0 °C in an ice bath.
- Add L-tyrosine (1.0 eq.) to the cooled solution.
- Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in dioxane to the reaction mixture.
- Stir the reaction mixture at room temperature overnight.[2]
- After the reaction is complete, add water to the mixture.
- Acidify the aqueous layer to pH 3-4 with a saturated solution of KHSO₄ or 1N HCl.[2][4]
- Extract the product with ethyl acetate (3 x volumes).[2]
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield N-Boc-L-tyrosine as a white foam or yellow oil.[1][2] The product can be further purified by recrystallization from ethyl acetate/hexane.[4]

Step 2: Synthesis of Boc-L-Tyrosinol from N-Boc-L-Tyrosine

This one-pot procedure describes the reduction of the carboxylic acid of N-Boc-L-tyrosine to a primary alcohol.

Materials:

- N-Boc-L-Tyrosine
- 1,1'-Carbonyldiimidazole (CDI)
- Sodium borohydride (NaBH₄)
- Tetrahydrofuran (THF), anhydrous
- Water

- 1N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

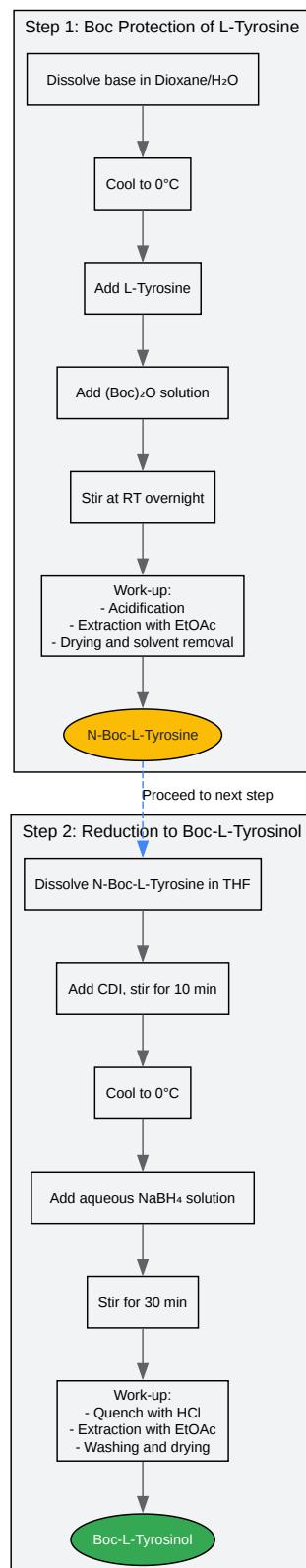
Procedure:

- To a stirred solution of N-Boc-L-tyrosine (1.0 eq.) in anhydrous THF, add CDI (1.3 eq.) at room temperature.[5]
- Stir the solution for approximately 10 minutes.[5]
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, prepare a solution of NaBH₄ (1.7 eq.) in water.
- Add the NaBH₄ solution in one portion to the cooled reaction mixture.[5]
- Stir the resulting solution for 30 minutes at 0 °C.[5]
- Quench the reaction by adding 1N HCl.
- Extract the product with ethyl acetate (2 x volumes).[5]
- Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.[5]
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield **Boc-L-Tyrosinol**.[5] The product can be purified by passing it through a short pad of silica gel.[5]

Data Presentation

Step	Product	Starting Material	Reagents	Solvent	Reaction Time	Yield	Purity	Reference
1	N-Boc-L-Tyrosine	L-Tyrosine	(Boc) ₂ O, K ₂ CO ₃	Dioxane/H ₂ O	Overnight	94%	>99% (after cryst.)	[2],[3]
1	N-Boc-L-Tyrosine	L-Tyrosine	(Boc) ₂ O, NaOH	Dioxane/H ₂ O	18 h	92%	Not specified	[1]
2	Boc-L-Tyrosine	N-Boc-L-Tyrosine	CDI, NaBH ₄	THF/H ₂ O	~40 min	High (e.g., 88% for a similar substrate)	>99% ee	[5]

Experimental Workflow



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Caption: Workflow for the synthesis of **Boc-L-Tyrosinol** from L-Tyrosine.

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